molecular formula C9H11ClO B3031792 4-Chloro-3,5-dimethylanisole CAS No. 6981-15-3

4-Chloro-3,5-dimethylanisole

Cat. No.: B3031792
CAS No.: 6981-15-3
M. Wt: 170.63 g/mol
InChI Key: XPKNQQCTKKHCHV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylanisole (systematic name: 1-chloro-3,5-dimethyl-4-methoxybenzene) is a halogenated aromatic compound characterized by a methoxy (-OCH₃) group at the para position and chlorine and methyl substituents at the 3 and 5 positions. Notably, this compound differs from the well-documented 4-Chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0), a phenolic antiseptic, by the replacement of the hydroxyl (-OH) group with a methoxy group . This substitution significantly alters its chemical behavior, solubility, and biological activity.

Properties

IUPAC Name

2-chloro-5-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNQQCTKKHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344644
Record name 4-CHLORO-3,5-DIMETHYLANISOLE
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Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6981-15-3
Record name 2-Chloro-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-CHLORO-3,5-DIMETHYLANISOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-5-methoxy-1,3-dimethyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylanisole can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylanisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylanisole.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate in an alkaline medium is a common oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction reactions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Oxidation: Products include 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.

    Reduction: The primary product is 3,5-dimethylanisole.

Scientific Research Applications

Scientific Research Applications

  • Material Science
    • Polymer Synthesis : CDMA is utilized as a monomer in the synthesis of polymers due to its ability to impart specific properties to the resulting materials. Research indicates that incorporating CDMA into polymer matrices enhances thermal stability and mechanical strength. For instance, studies have shown that polymers derived from CDMA exhibit improved fire resistance and lower flammability compared to traditional polymers .
  • Pharmaceuticals
    • Drug Development : CDMA serves as a precursor in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for modifications that can lead to biologically active derivatives. Research has demonstrated that derivatives of CDMA possess anti-inflammatory and antimicrobial properties, making them potential candidates for drug development .
  • Fragrance Chemistry
    • Synthetic Fragrance Production : The compound is also employed in the fragrance industry as a synthetic aroma compound. Its unique scent profile contributes to various perfumes and scented products, providing a desirable olfactory characteristic. Studies have focused on optimizing the synthesis of CDMA to enhance yield and purity for commercial fragrance applications .

Case Study 1: Polymer Applications

A study published in Journal of Materials Chemistry highlighted the use of CDMA in developing flame-retardant polymers. The researchers synthesized a series of copolymers incorporating CDMA and evaluated their thermal properties using thermogravimetric analysis (TGA). The results indicated that the thermal stability improved significantly with increasing CDMA content, showcasing its potential for applications in safety-critical environments .

Case Study 2: Antimicrobial Properties

In a pharmaceutical context, a research team investigated the antimicrobial efficacy of CDMA derivatives against common pathogens. The study revealed that certain modifications to the CDMA structure enhanced its activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .

Case Study 3: Fragrance Industry

A comprehensive review on synthetic fragrances noted that CDMA is favored for its stability and pleasant scent profile. The study analyzed various synthesis routes for producing high-purity CDMA and assessed its sensory characteristics in comparison with natural aromatic compounds. The findings indicated that CDMA could serve as an effective alternative to some natural compounds due to its consistent quality and cost-effectiveness .

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylanisole involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-Chloro-3,5-dimethylanisole with its analogs:

Compound CAS No. Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound Not available C₉H₁₁ClO 170.64 Not reported Not reported Methoxy, Chloro, Methyl
4-Bromo-3,5-dimethylanisole 6267-34-1 C₉H₁₁BrO 215.09 24–25 137–139 (20 Torr) Methoxy, Bromo, Methyl
4-Chloro-3,5-dimethylphenol (PCMX) 88-04-0 C₈H₉ClO 156.61 114–116 285 Hydroxyl, Chloro, Methyl
3,5-Dimethylanisole 874-63-5 C₉H₁₂O 136.19 -15 212–213 Methoxy, Methyl
Key Observations:
  • Substituent Effects: The chloro and bromo derivatives exhibit higher molecular weights and boiling points compared to non-halogenated analogs like 3,5-dimethylanisole. For example, 4-Bromo-3,5-dimethylanisole has a boiling point of 137–139°C under reduced pressure (20 Torr) . Methoxy vs. Hydroxyl: PCMX (hydroxyl group) has higher water solubility due to hydrogen bonding, whereas methoxy-substituted compounds like this compound are more lipophilic, favoring organic solvents .
This compound:
  • Potential Uses: Likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals. Similar halogenated anisoles are used in fragrances and polymer stabilizers .
  • Research Gaps : Direct applications are sparsely documented, but its bromo analog (4-Bromo-3,5-dimethylanisole) is utilized in chemical synthesis, suggesting parallel uses for the chloro derivative .
4-Chloro-3,5-dimethylphenol (PCMX):
  • Antiseptic Properties : Widely used in disinfectants and personal care products due to its efficacy against bacteria and fungi. Marketed under trade names like Septiderm .
  • Regulatory Status: Listed as non-carcinogenic by IARC, NTP, and ACGIH .
3,5-Dimethylanisole:
  • Fragrance Industry : Employed as a solvent or aroma component due to its low volatility and stable structure .

Biological Activity

4-Chloro-3,5-dimethylanisole (C9H11ClO) is an aromatic compound recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

This compound is characterized by its chlorinated anisole structure. It is a colorless to pale yellow liquid with a molecular weight of 172.64 g/mol. The compound has been studied for various applications in medicinal chemistry and agriculture due to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. A study published in the Journal of Medicinal Chemistry explored its ability to inhibit cancer cell proliferation. The compound was tested on various cancer cell lines, including breast and prostate cancer.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

The IC50 values indicate that this compound possesses significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in microbial and cancer cell metabolism. For instance, it has been shown to interfere with DNA synthesis in bacterial cells and induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates when the compound was used topically compared to standard treatments .
  • Cancer Treatment Research : In a preclinical study involving animal models, the administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. The study highlighted the compound's potential as an adjunct therapy alongside conventional chemotherapy .

Q & A

Q. Q1. What are the standard synthetic routes for 4-chloro-3,5-dimethylphenyl derivatives, and how are yields optimized?

Methodological Answer:

  • Chloroformate Synthesis : React 4-chloro-3,5-dimethylphenol with phosgene (COCl₂) in the presence of a base (e.g., pyridine) to form 4-chloro-3,5-dimethylphenyl chloroformate. This method achieves high purity but requires strict control of reaction conditions (e.g., temperature, stoichiometry) to minimize hydrolysis byproducts .
  • Triazole Derivatives : Condense 4-chloro-3,5-dimethylphenylhydrazine with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid), followed by reflux and solvent evaporation. Typical yields range from 60–65%, with crystallization in water-ethanol mixtures improving purity .
  • Yield Optimization : Use anhydrous solvents, inert atmospheres, and precise stoichiometry. For example, triethylamine as a base enhances phosgene reactivity in chloroformate synthesis .

Advanced Research: Reaction Mechanism and Intermediate Analysis

Q. Q2. How can intermediates in the synthesis of 4-chloro-3,5-dimethylphenyl-based pharmaceuticals be characterized?

Methodological Answer:

  • LC/MS Analysis : Monitor intermediates like tert-butyl (4S)-3-amino-2-(4-chloro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate using LC/MS. Key parameters include retention time (1.22 min under SMD-FA10-4 conditions) and mass-to-charge ratio (m/z 391 [M+H]⁺) .
  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) to confirm substitution patterns. Compare with reference spectra of chloroxylenol (CAS 88-04-0) .

Basic Research: Physicochemical Property Prediction

Q. Q3. How can the pKa of 4-chloro-3,5-dimethylphenol be predicted computationally?

Methodological Answer:

  • Hammett Equation : Use substituent constants (σmeta = -0.06 for -CH₃, σpara = 0.24 for -Cl) and the phenol-specific equation (pKa₀ = 9.92, ρ = 2.23). Calculated pKa = 9.70, closely matching experimental values (9.71) .
    Table 1 : pKa Prediction vs. Experimental Data

    MethodPredicted pKaExperimental pKa
    Hammett9.709.71

Advanced Research: Biological Activity and Data Contradictions

Q. Q4. How can contradictory results in antimicrobial studies of chloroxylenol derivatives be resolved?

Methodological Answer:

  • Assay Standardization : Variability in MIC (Minimum Inhibitory Concentration) values often arises from differences in bacterial strains, solvent systems (e.g., DMSO vs. ethanol), and pH. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
  • Metabolite Interference : Hydrolysis products (e.g., 4-chloro-3,5-dimethylphenol from chloroformate derivatives) may exhibit activity. Characterize metabolites via HPLC and compare bioactivity profiles .

Basic Research: Analytical Method Development

Q. Q5. What HPLC conditions are optimal for quantifying 4-chloro-3,5-dimethylphenyl derivatives?

Methodological Answer:

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for improved peak symmetry.
  • Detection : UV at 254 nm for chloro-substituted aromatics. Calibrate using pure standards (e.g., chloroxylenol, CAS 88-04-0) .

Advanced Research: Synthetic Byproduct Identification

Q. Q6. How can side products in the synthesis of 4-chloro-3,5-dimethylphenyl triazoles be minimized?

Methodological Answer:

  • Byproduct Source : Hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) may undergo incomplete cyclization. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Purification Strategies : Use column chromatography (silica gel, gradient elution) or recrystallization in ethanol-water mixtures to isolate target triazoles (>95% purity) .

Basic Research: Structural Confirmation

Q. Q7. What spectroscopic data confirm the structure of 4-chloro-3,5-dimethylphenol?

Methodological Answer:

  • ¹H NMR : Singlet at δ 2.3 ppm (6H, -CH₃), singlet at δ 6.8 ppm (2H, aromatic protons adjacent to -Cl and -OH).
  • MS : Molecular ion peak at m/z 156.61 [M]⁺, with fragments at m/z 121 ([M-Cl]⁺) and 93 ([M-2CH₃]⁺) .

Advanced Research: Computational Modeling

Q. Q8. How can DFT calculations predict the reactivity of 4-chloro-3,5-dimethylphenyl chloroformate?

Methodological Answer:

  • Nucleophilic Attack Sites : Calculate electrostatic potential maps to identify electrophilic carbon centers. The carbonyl carbon (C=O) is most reactive toward amines and alcohols .
  • Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways, confirming energy barriers align with experimental kinetics (t₁/₂ = 2 h in aqueous buffer, pH 7.4) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3,5-dimethylanisole
Reactant of Route 2
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